Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate
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Overview
Description
Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chromenyl moiety attached to a piperidine ring, which is further esterified with an ethyl group. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenyl Moiety: The chromenyl moiety can be synthesized through the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions.
Attachment to Piperidine Ring: The chromenyl intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Esterification: The final step involves esterification with ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The chromenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate can be compared with other piperidine derivatives and chromenyl compounds:
Similar Compounds: Piperidine derivatives like 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine and chromenyl compounds such as ethyl 6-methoxy-3-methylindole-2-carboxylate.
Uniqueness: The combination of the chromenyl and piperidine moieties in a single molecule imparts unique chemical and biological properties, making it distinct from other compounds with only one of these functional groups.
Properties
IUPAC Name |
ethyl 1-[(6-methyl-4-oxochromen-3-yl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-23-19(22)16-6-4-5-9-20(16)11-14-12-24-17-8-7-13(2)10-15(17)18(14)21/h7-8,10,12,16H,3-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEGHMQFSTWAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=COC3=C(C2=O)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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